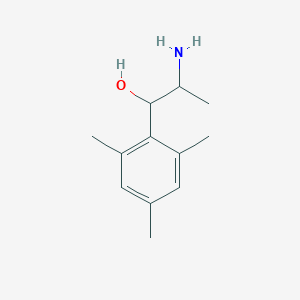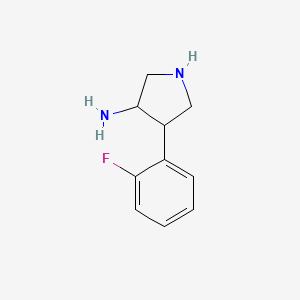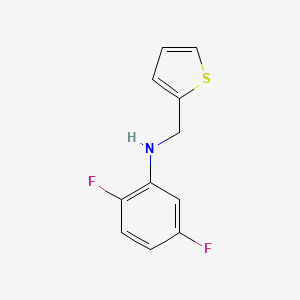
2,5-difluoro-N-(thiophen-2-ylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Difluoro-N-(thiophen-2-ylmethyl)aniline is an organic compound with the molecular formula C₁₁H₉F₂NS It is characterized by the presence of two fluorine atoms at the 2 and 5 positions of the aniline ring, and a thiophen-2-ylmethyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-(thiophen-2-ylmethyl)aniline typically involves the reaction of 2,5-difluoroaniline with thiophen-2-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Difluoro-N-(thiophen-2-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.
Major Products Formed
Oxidation: Formation of corresponding quinones or sulfoxides.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
2,5-Difluoro-N-(thiophen-2-ylmethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2,5-difluoro-N-(thiophen-2-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins. This can lead to the modulation of enzyme activity or receptor signaling pathways, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Difluoroaniline: Lacks the thiophen-2-ylmethyl group, making it less versatile in certain applications.
N-(Thiophen-2-ylmethyl)aniline: Lacks the fluorine atoms, which can affect its reactivity and biological activity.
2,5-Difluoro-N-methyl aniline: Similar structure but with a methyl group instead of the thiophen-2-ylmethyl group.
Uniqueness
2,5-Difluoro-N-(thiophen-2-ylmethyl)aniline is unique due to the presence of both fluorine atoms and the thiophen-2-ylmethyl group. This combination imparts distinct chemical properties, such as increased stability and specific reactivity, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C11H9F2NS |
|---|---|
Poids moléculaire |
225.26 g/mol |
Nom IUPAC |
2,5-difluoro-N-(thiophen-2-ylmethyl)aniline |
InChI |
InChI=1S/C11H9F2NS/c12-8-3-4-10(13)11(6-8)14-7-9-2-1-5-15-9/h1-6,14H,7H2 |
Clé InChI |
NYMURSVHCIWQAB-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)CNC2=C(C=CC(=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol](/img/structure/B13174653.png)
![3,4-Dihydroxy-5-[1-hydroxy-2-(methylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13174661.png)
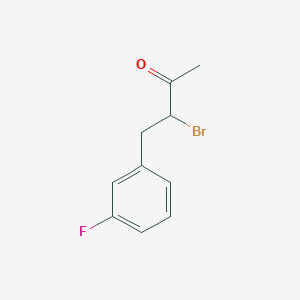
methanol](/img/structure/B13174671.png)
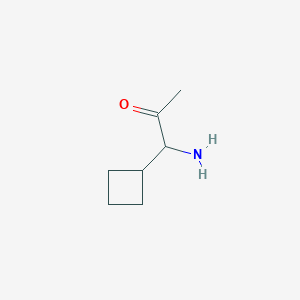
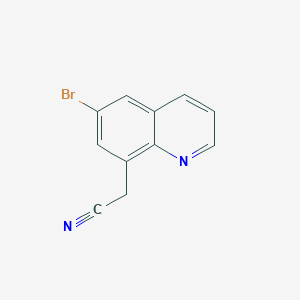
![2-([(2-Methylphenyl)methyl]sulfanyl)cyclopentan-1-one](/img/structure/B13174703.png)
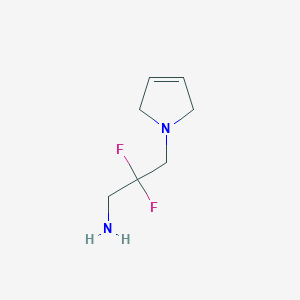
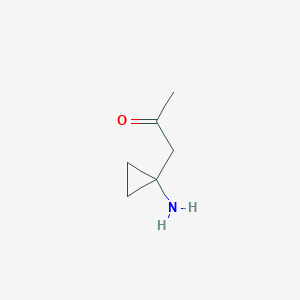
![[(3-Methoxyphenyl)amino]thiourea](/img/structure/B13174727.png)
![(2S,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane](/img/structure/B13174732.png)
